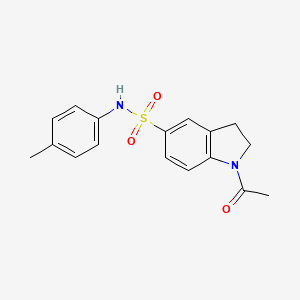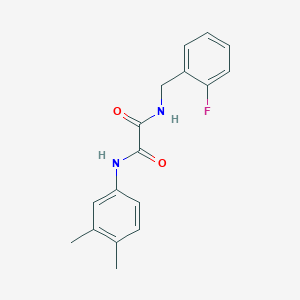
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide
Descripción general
Descripción
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is also known as BAY 43-9006 or Sorafenib, and it has been found to have anti-cancer properties. The purpose of
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide involves the inhibition of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β. RAF kinase is involved in the MAPK/ERK signaling pathway, which is responsible for cell growth and proliferation. VEGFR-2 and PDGFR-β are receptors involved in angiogenesis. By inhibiting these kinases, 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide has been found to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. It can also inhibit the migration and invasion of cancer cells. Sorafenib has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide in lab experiments include its ability to inhibit the growth of various cancer cells and its anti-angiogenic properties. However, there are limitations to using this compound in lab experiments. It can be toxic to normal cells, and it can also be difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions for the use of 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide in scientific research. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to investigate its use in the treatment of other diseases, such as inflammatory diseases. Finally, there is a need for further research on the toxicity of this compound and its effects on normal cells.
Conclusion
In conclusion, 4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide is a chemical compound that has potential applications in the field of medicine. Its anti-cancer properties and anti-angiogenic properties make it a promising candidate for the treatment of various cancers. However, there are limitations to using this compound in lab experiments, and further research is needed to explore its potential use in combination with other drugs and in the treatment of other diseases.
Aplicaciones Científicas De Investigación
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow.
Propiedades
IUPAC Name |
4-cyano-N-(2,4-dimethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-3-6-15(11(2)7-10)19-16(20)13-5-4-12(9-18)8-14(13)17/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFSRIVGZRPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)



![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4240397.png)
![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)
![1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4240410.png)
acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4240430.png)
![4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]cyclohexanecarboxamide](/img/structure/B4240432.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4240441.png)